4-Amino-3-methoxybenzamide
Description
Historical Trajectories and Foundational Studies of Benzamide (B126) Chemistry
The study of benzamides is a significant field within organic chemistry, with a history stretching back to early investigations. The parent compound, benzamide, is the simplest amide derivative of benzoic acid and has provided the foundational structure for countless chemical modifications. The systematic exploration of benzamides involved creating various substitution patterns on both the benzoyl group and the amide nitrogen, leading to a vast and diverse family of derivatives.
Early research into benzamide chemistry was closely linked to the development of new methods for forming amide bonds. Traditional techniques often involved reacting benzoic acid derivatives with amines, which frequently required activating agents. Over time, more advanced and efficient synthetic routes, such as catalyzed coupling reactions, have been developed. The first reported polymorphic molecular crystal, benzamide, was described in 1832. researchgate.net This historical depth has established a rich library of benzamide derivatives, with 4-Amino-3-methoxybenzamide being one of many such compounds.
Contemporary Significance in Medicinal Chemistry and Pharmaceutical Sciences
Benzamide derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds finding use as commercial drugs. These compounds are of significant interest due to their wide range of biological activities, including potential applications as antimicrobial, analgesic, and anticancer agents. ontosight.ai They have also been investigated for their ability to inhibit enzymes.
The benzamide scaffold is a key component in many pharmaceutical compounds. ontosight.ai For instance, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy. taylorandfrancis.comtandfonline.com Others have been developed as potent and selective human β3-adrenergic receptor agonists. nih.gov The versatility of the benzamide structure allows for the creation of compounds with specific therapeutic properties, making them valuable in drug discovery and development. ontosight.ainih.gov The specific compound this compound and its derivatives are utilized as building blocks in the synthesis of new pharmaceutical intermediates. nbinno.com
Structural Framework and Classification within Benzamide Derivatives
This compound belongs to the broad class of organic compounds known as benzamides. ontosight.ai These are characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai The classification of benzamide derivatives is typically based on the nature and position of the substituents on the benzene ring and the amide nitrogen.
In the case of this compound, the parent benzamide structure is modified with an amino group at the 4-position and a methoxy (B1213986) group at the 3-position of the benzene ring. This specific substitution pattern gives the molecule distinct electronic and steric properties. The presence of an electron-donating amino group at the para-position relative to the carbonyl group significantly influences the molecule's electronic distribution. Compounds with a methoxybenzamide structure exhibit a complex character with both polar and nonpolar characteristics due to the presence of the methoxy and amide functional groups. researchgate.netdergipark.org.tr
Table 1: Structural and Chemical Information for this compound
| Property | Value |
|---|---|
| CAS Number | 211374-82-2 scbt.com |
| Molecular Formula | C8H10N2O2 scbt.com |
| Molecular Weight | 166.18 g/mol scbt.com |
| SMILES | COC1=C(C=CC(=C1)C(=O)N)N uni.lu |
| InChIKey | IMIFTBDWIPJACS-UHFFFAOYSA-N uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIFTBDWIPJACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707719 | |
| Record name | 4-Amino-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211374-82-2 | |
| Record name | 4-Amino-3-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211374-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Methoxybenzamide and Analogues
Development of Synthetic Routes for 4-Amino-3-methoxybenzamide
The preparation of this compound and its derivatives, such as 3-amino-4-methoxybenzanilide (B94723), is generally achieved through a multi-step chemical sequence. A common and industrially relevant approach starts from a halogen-substituted nitrobenzoic acid. google.com This method is advantageous as it utilizes readily available starting materials and follows a logical progression of reactions to build the target molecule.
Amidation: The carboxylic acid group of a starting material like 3-nitro-4-chlorobenzoic acid is converted into an amide or an anilide.
Nucleophilic Aromatic Substitution: The halogen substituent (e.g., chlorine) on the aromatic ring is replaced with a methoxy (B1213986) group.
Reduction: The nitro group is reduced to the primary amine functionality to yield the final product. google.com
This sequence ensures that the sensitive amino group is introduced in the final step, preventing potential side reactions during the earlier stages of the synthesis. The methods developed are noted for high product yield, cost-effectiveness, and suitability for industrialization while meeting requirements for environmentally-conscious production. google.com
The formation of the benzamide (B126) functional group is a critical step in the synthesis. This is typically accomplished through a condensation reaction between a carboxylic acid and an amine (or ammonia (B1221849) for the primary amide), a process often referred to as amidation. To facilitate this reaction, the carboxylic acid is usually activated.
In the synthesis of the analogue 3-amino-4-methoxybenzanilide, 3-nitro-4-chlorobenzoic acid is reacted with aniline (B41778). google.com Several activating agents can be employed to drive this condensation, including thionyl chloride, phosphorus trichloride, and triphenyl phosphite. google.compatsnap.com These reagents convert the carboxylic acid into a more reactive intermediate (such as an acyl chloride), which then readily reacts with the amine. The reaction is typically carried out in a suitable solvent like chlorobenzene (B131634) or dichlorobenzene at elevated temperatures, ranging from 70°C to 115°C. google.compatsnap.com The water generated as a by-product of the condensation can be removed during the reaction, for instance by azeotropic distillation with a solvent like toluene, to drive the equilibrium towards product formation. patsnap.com These methods have been successfully implemented on an industrial scale, with reactions performed in 1000L vessels, achieving high yields and purity. google.compatsnap.com
| Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | Chlorobenzene | 70-100 | 2 | 97.0 | 98.5 | google.com |
| Phosphorus Trichloride | Chlorobenzene | 70-100 | 2 | 95.8 | 98.1 | google.com |
| Triphenyl Phosphite | Dichlorobenzene | 115 | 6-7 | 88.2 | 98.0 | patsnap.com |
This table presents data for the synthesis of 3-nitro-4-chlorobenzanilide, a key intermediate.
The final and crucial step in the synthesis of this compound and its analogues is the selective reduction of the aromatic nitro group to a primary amine. This transformation must be efficient and clean, without affecting the existing amide and methoxy functional groups.
A widely used and industrially viable method for this reduction is the use of iron metal in an acidic medium, a classic process known as the Béchamp reduction. google.comcommonorganicchemistry.comgoogle.com For instance, the conversion of 3-nitro-4-methoxybenzanilide to 3-amino-4-methoxybenzanilide is effectively carried out using reduced iron powder in the presence of a small amount of concentrated hydrochloric acid in a methanol (B129727) and water solvent system. google.com This method is favored for its cost-effectiveness and high chemoselectivity. commonorganicchemistry.com
Beyond the iron-acid system, a variety of other reagents and catalytic systems are well-established for the reduction of aromatic nitro compounds and are applicable in this context. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and highly efficient method. commonorganicchemistry.com Other metal-based reducing systems, such as tin(II) chloride (SnCl₂) or zinc (Zn) in acidic conditions, also provide mild and effective alternatives for this transformation. commonorganicchemistry.comwikipedia.org The choice of reducing agent often depends on factors like substrate compatibility, cost, and scale of the reaction.
| Reagent/System | Key Features | Reference |
| Iron (Fe) / Acid (e.g., HCl, AcOH) | Cost-effective, high chemoselectivity, widely used in industry. | google.comcommonorganicchemistry.com |
| Catalytic Hydrogenation (H₂ with Pd/C, Raney Ni, PtO₂) | High efficiency, clean reaction with water as the only by-product. | commonorganicchemistry.comwikipedia.org |
| Tin(II) Chloride (SnCl₂) | Mild conditions, good for substrates with other reducible groups. | wikipedia.org |
| Zinc (Zn) / Acid (e.g., AcOH) | Mild reducing conditions. | commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Useful when acidic or catalytic hydrogenation conditions are not suitable. | wikipedia.org |
This table summarizes common methods for the reduction of aromatic nitro groups to amines.
The synthesis of compounds like this compound is a clear example of a multistep reaction sequence where several distinct chemical transformations are performed sequentially to construct the final molecule. A representative industrial process for the analogue 3-amino-4-methoxybenzanilide illustrates this concept effectively. google.compatsnap.com
Amidation: The process begins with the activation of 3-nitro-4-chlorobenzoic acid using an agent like thionyl chloride, followed by reaction with aniline in chlorobenzene to produce 3-nitro-4-chlorobenzanilide. This step establishes the core anilide structure. google.com
Methoxylation: The resulting intermediate, 3-nitro-4-chlorobenzanilide, undergoes a nucleophilic aromatic substitution reaction. It is treated with sodium hydroxide (B78521) in methanol, where the chloride on the aromatic ring is displaced by a methoxide (B1231860) ion to form 3-nitro-4-methoxybenzanilide. This reaction is typically carried out under reflux for several hours. patsnap.com
Reduction: In the final step, the nitro group of 3-nitro-4-methoxybenzanilide is reduced to an amino group using iron powder and hydrochloric acid. This yields the final product, 3-amino-4-methoxybenzanilide. google.com
Each step in this sequence is designed to be high-yielding and to produce an intermediate of sufficient purity for the subsequent stage, which is a hallmark of an efficient multi-step synthesis. google.com
Process Optimization and Industrial Scale-Up Considerations
Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions and processes to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For the synthesis of this compound and its analogues, several factors are critical for successful scale-up.
The reaction conditions detailed in patent literature for the synthesis of 3-amino-4-methoxybenzanilide provide insight into scalable processes. google.compatsnap.com Key considerations include:
Solvent Selection: The use of solvents like chlorobenzene, dichlorobenzene, and methanol is suitable for large-scale operations due to their appropriate boiling points for reaction temperature control, ability to dissolve reactants, and established handling procedures in industrial settings. google.compatsnap.com
Temperature and Pressure Control: Reactions are conducted at specific temperature ranges (e.g., 70-115°C) that can be reliably maintained in large industrial reactors. Most steps are performed at atmospheric pressure, avoiding the need for specialized high-pressure equipment. google.compatsnap.comgoogle.com
Reagent Handling: The use of cost-effective and readily available bulk chemicals like thionyl chloride, iron powder, sodium hydroxide, and methanol is crucial for economic viability on a large scale. google.com
Process Mass Intensity (PMI): In large-scale amidation, minimizing waste is critical. The efficiency of a process can be measured by its PMI, which is the total mass of input materials (reagents, solvents, water) per kilogram of product. ucl.ac.uk Efficient industrial processes aim for low PMI values, favoring stoichiometric reagents like T3P or CDI that can lead to high yields and purity, potentially reducing the solvent waste associated with extensive purification. ucl.ac.uk
Maximizing product purity and minimizing waste are central goals of process optimization. Several strategies are employed throughout the synthesis to achieve this:
Controlling Reaction Stoichiometry: Precise control over the amounts of reactants and reagents is essential to prevent side reactions and ensure the complete conversion of starting materials.
By-product Removal: In amidation reactions, the removal of the water by-product is critical to drive the reaction to completion. On a large scale, this can be achieved using azeotropic distillation, where a solvent forms a low-boiling mixture with water that can be continuously removed. patsnap.comucl.ac.uk
Selective Reduction: The reduction of the nitro group can sometimes lead to by-products such as nitroso and hydroxylamine (B1172632) intermediates, or coupled azo/azoxy compounds. nm.gov The use of robust and selective methods like the Béchamp reduction (iron in acid) is known to cleanly produce the desired amine with minimal side products. nm.gov
Purification Techniques: After the reaction is complete, the product must be isolated in a highly pure form. Industrial purification strategies typically involve simple, scalable operations. These include cooling the reaction mixture to induce crystallization, followed by filtration to collect the solid product. The product is then washed with solvents (e.g., water, methanol) to remove residual impurities and unreacted reagents, followed by drying. google.compatsnap.com For amides and amines, recrystallization from suitable solvents like ethanol (B145695) or acetonitrile (B52724) is a powerful technique for achieving high purity on a large scale. researchgate.net
Application of Green Chemistry Principles in Synthesis
The synthesis of aromatic amines and benzamides, including structures related to this compound, has historically involved methods that generate significant chemical waste. Traditional reduction processes for nitroaromatic precursors, such as the use of iron filings or alkali sulfides, are effective but suffer from poor atom economy and produce large quantities of environmentally harmful sludge and wastewater. patsnap.comgoogle.com In response, the application of green chemistry principles has led to the development of cleaner, more efficient synthetic routes.
A prominent example of a greener approach is the use of catalytic hydrogenation for the reduction of the nitro group. google.com This method offers numerous advantages over stoichiometric reductants.
Key Advantages of Catalytic Hydrogenation:
High Atom Economy: The primary byproduct is water, leading to a significant reduction in waste.
High Selectivity: The reaction can be tuned to selectively reduce the nitro group without affecting other functional groups.
Catalyst Reusability: Catalysts such as Raney nickel can often be recovered and reused, lowering costs and environmental impact.
Milder Conditions: The reactions can often be carried out under moderate temperature and pressure. google.com
One patented method for preparing a related compound, 3-amino-4-methoxyacetanilide, highlights the shift to cleaner technology. The process utilizes Raney nickel as a catalyst for the liquid-phase hydrogenation of the nitro precursor, achieving raw material conversion rates of 85.1-100% and product selectivity of 99.0-99.6%. google.com This catalytic method is explicitly described as a "green and environmentally friendly process" with broad application prospects. google.com
Further illustrating green principles, a novel process for synthesizing 4-aminodiphenylamine (4-ADPA), another important aromatic amine, eliminated the use of chlorine entirely. epa.gov The traditional route involved the chlorination of benzene (B151609), generating substantial waste. The new process utilizes a base-promoted, direct coupling of aniline and nitrobenzene (B124822) through nucleophilic aromatic substitution for hydrogen (NASH). epa.gov This innovation dramatically reduces waste streams, as shown in the table below.
Table 1: Waste Reduction in 4-ADPA Synthesis via Green Chemistry Principles
| Waste Type | Reduction Percentage |
|---|---|
| Organic Waste | 74% |
| Inorganic Waste | 99% |
| Wastewater | 97% |
Data sourced from a new process developed by Flexsys America L.P. epa.gov
These examples underscore a clear trend in the chemical industry towards developing syntheses that are not only efficient and cost-effective but also environmentally benign, a philosophy directly applicable to the production of this compound and its analogues. patsnap.com
Chemical Reactivity and Derivatization Studies
The reactivity of this compound is dictated by its three key functional groups: the aromatic amine, the methoxy group, and the carboxamide, all attached to a benzene ring. These groups influence the molecule's participation in various chemical transformations.
Oxidation Reactions of Methoxybenzamides
While the direct oxidation of this compound is not extensively detailed, studies on related methoxybenzamide structures provide significant insight into their oxidative potential. Methoxybenzamides can act as catalysts or be substrates in oxidation reactions.
For instance, research on 2-iodobenzamides has shown that the position of the methoxy group significantly influences the catalyst's reactivity in the oxidation of alcohols. beilstein-journals.org A study found that a 5-methoxy-substituted 2-iodobenzamide (B1293540) was a highly reactive catalyst for converting alcohols to ketones, aldehydes, or carboxylic acids. beilstein-journals.org The methoxy group's electron-donating effect enhances the reactivity of the iodine center, which facilitates the oxidation cycle. The reactivity of various substituted 2-iodobenzamides was found to decrease in the following order: 5-OMe > 5-Me > H > 4-OMe > 5-Cl. beilstein-journals.org
Table 2: Relative Reactivity of Substituted 2-Iodobenzamide Catalysts in Alcohol Oxidation
| Substituent Position | Substituent Group | Relative Reactivity |
|---|---|---|
| 5 | -OMe | Highest |
| 5 | -Me | High |
| - | H (unsubstituted) | Medium |
| 4 | -OMe | Medium-Low |
| 5 | -Cl | Low |
Data based on the oxidation of benzhydrol to benzophenone. beilstein-journals.org
Furthermore, the amide functional group itself can be subject to oxidation. Oxoammonium-catalyzed oxidation has been developed for a broad scope of amides, converting them into the corresponding imides. chemrxiv.org This type of transformation involves a hydride transfer mechanism and demonstrates the potential for oxidizing the C-H bonds alpha to the amide nitrogen under specific catalytic conditions. chemrxiv.org
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aromatic compounds, particularly those bearing electron-withdrawing groups or suitable leaving groups. nih.gov The benzene ring of this compound is substituted with both electron-donating groups (amino and methoxy) and an electron-withdrawing group (carboxamide). The interplay of these groups dictates the ring's susceptibility to nucleophilic attack.
The amino and methoxy groups are strongly activating and ortho-, para-directing for electrophilic substitution. Conversely, for nucleophilic substitution, they are deactivating. The carboxamide group is deactivating and meta-directing for electrophilic substitution, which makes it activating for nucleophilic substitution, particularly at the ortho and para positions relative to itself.
In the structure of this compound, the positions ortho and para to the activating amide group are occupied by the methoxy and amino groups, respectively. This arrangement, along with the absence of a good leaving group (like a halogen), suggests that the aromatic ring of this compound itself is not highly reactive towards traditional SNAr reactions.
However, the primary amino group is itself a potent nucleophile and can participate in substitution reactions. More importantly, the amino group is a target for derivatization, a process that chemically modifies a compound to enhance its analytical detection. Derivatization of primary amines is common in bioanalytical chemistry to improve sensitivity and specificity in techniques like mass spectrometry. nih.gov Reagents such as 4-hydroxy-3-methoxycinnamaldehyde (B191438) can react with primary amines to form a stable Schiff base, which improves ionization efficiency for detection. nih.gov
Table 3: Common Derivatization Reagents for Primary Amines
| Reagent | Functional Group Targeted | Purpose |
|---|---|---|
| 4-hydroxy-3-methoxycinnamaldehyde | Primary Amines | Improved MALDI-IMS detection nih.gov |
| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary Amines, Hydroxy groups | Improved MALDI-MS ionization mdpi.com |
| FMP-10 | Primary Amines, Hydroxy groups | Increased ionization efficiency mdpi.com |
MALDI-IMS: Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry MALDI-MS: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry
These derivatization strategies highlight the nucleophilic character of the amino group on this compound and represent a key aspect of its chemical reactivity in analytical contexts.
Advanced Structural Characterization and Spectroscopic Investigations
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
No ¹H NMR or ¹³C NMR data (chemical shifts, multiplicities, coupling constants) for 4-Amino-3-methoxybenzamide was found.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
No experimental IR or Raman spectra with vibrational mode assignments for this compound were found.
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
No mass spectrometry data, including molecular ion peak or fragmentation patterns, for this compound was found.
X-ray Crystallography and Solid-State Structural Analysis
Crystal Structure Determination and Unit Cell Parameters
No published single-crystal X-ray diffraction studies, and therefore no information on the crystal system, space group, or unit cell parameters for this compound, were located.
Analysis of Intramolecular Hydrogen Bonding Interactions
Without crystallographic or specific theoretical studies, no analysis of intramolecular hydrogen bonding for this compound can be provided.
Should peer-reviewed studies containing this detailed characterization data for this compound become available in the future, this article can be completed.
Quantitative Assessment of Intermolecular Interactions using Hirshfeld Surface Analysis
A quantitative analysis of the intermolecular interactions for the specific chemical compound this compound through Hirshfeld surface analysis is not available in the reviewed scientific literature.
While studies on related benzamide (B126) derivatives and other organic compounds have successfully employed Hirshfeld surface analysis to detail their intermolecular interactions, a specific investigation into this compound has not been reported in the available literature. Such an analysis would typically provide a percentage breakdown of contacts such as H···H, O···H, N···H, and C···H, offering insights into the dominant forces governing the supramolecular architecture of the compound. However, without a published crystal structure and the corresponding analytical data, a detailed quantitative assessment for this compound cannot be provided at this time.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical modeling studies specifically for the compound This compound are not publicly available at this time.
While extensive research employing quantum chemical calculations—such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Atoms-in-Molecules (AIM) theory—exists for isomers and structurally related benzamide derivatives, this specific molecule has not been the subject of published computational analysis.
Therefore, data regarding its optimized geometry, vibrational frequencies, HOMO-LUMO energy gap, molecular electrostatic potential map, intramolecular charge transfer, and topological electron density characterization cannot be provided. Further research would be required to generate the specific findings requested for this compound.
Computational Chemistry and Theoretical Modeling Studies
Molecular Dynamics and Docking Simulations
No specific molecular dynamics or docking simulation studies for 4-Amino-3-methoxybenzamide were identified in the public domain. Such studies are crucial for understanding how a molecule behaves over time and how it might interact with biological targets.
Computational Studies of Ligand-Receptor Interactions
Detailed computational investigations into the ligand-receptor interactions of this compound are not available in the surveyed literature. These studies are essential for predicting the binding affinity and mode of action of a compound with a specific protein target.
Conformational Analysis and Stability Profiling
A specific conformational analysis and stability profile for this compound, derived from computational methods, could not be found in the reviewed scientific papers. This type of analysis is fundamental for understanding the three-dimensional structure of a molecule and its energetic landscape.
While the broader class of benzamides has been subject to computational research, the direct application of these methods to this compound has not been published or is not widely available. Therefore, no data tables or detailed research findings for the specified subsections can be provided at this time.
Structure Activity Relationship Sar Studies of 4 Amino 3 Methoxybenzamide and Its Derivatives
Correlating Structural Modifications with Biological Potency and Selectivity
SAR studies on derivatives of the 4-amino-3-methoxybenzamide core have revealed critical insights into how specific structural changes modulate their interaction with biological targets, such as serotonin (B10506) (5-HT) receptors, dopamine (B1211576) receptors, and the bacterial cell division protein FtsZ.
For derivatives targeting the 5-HT₄ receptor, modifications to various parts of the molecule significantly impact binding affinity and prokinetic activity. nih.govnih.gov For instance, in a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, alterations to the piperidin-4-ylmethyl moiety were found to decrease the binding affinity for the 5-HT₄ receptor. nih.gov Conversely, introducing ether or sulfide (B99878) moieties in the side-chain at the 1-position of the piperidine (B6355638) ring resulted in compounds with high affinity for the 5-HT₄ receptor. nih.gov
In the context of dopamine D₂ and serotonin 5-HT₃ receptor antagonism, SAR studies on 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives have shown that substitutions on both the benzamide (B126) ring and an associated dialkylhexahydro-1,4-diazepine ring are crucial for potency and selectivity. nih.gov The introduction of a methyl group on the nitrogen atom at the 4-position of the benzoyl moiety, along with modifications at the 5-position (e.g., replacing chlorine with bromine or iodine), led to a marked increase in dopamine D₂ receptor binding affinity. nih.gov Specifically, compounds like 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide and its 5-bromo and 5-iodo analogues exhibited significantly higher affinity for the D₂ receptor than the established antagonist metoclopramide. nih.gov
When the benzamide scaffold is explored for antibacterial activity by targeting the FtsZ protein, SAR studies reveal a different set of guiding principles. Starting from the simpler 3-methoxybenzamide (B147233) scaffold, it was found that any substituents larger than a single atom on most positions of the benzamide ring eliminated antibacterial activity. researchgate.net However, the introduction of a medium-sized hydrophobic group at the R₃ position (meta to the amide) dramatically boosted potency by up to 8000 times. researchgate.net Further optimization of this scaffold led to the development of potent inhibitors like PC190723. researchgate.net
The table below summarizes key structural modifications and their effects on biological activity for different targets.
| Scaffold | Target | Modification | Effect on Activity/Potency | Reference |
| 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide | 5-HT₄ Receptor | Variation of the piperidin-4-ylmethyl moiety | Decreased binding affinity | nih.gov |
| 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide | 5-HT₄ Receptor | Ether or sulfide moiety in the piperidine side-chain | High binding affinity | nih.gov |
| 4-Amino-5-chloro-2-methoxybenzamide | Dopamine D₂ Receptor | Methylation of 4-amino group; Br or I at 5-position | Marked increase in binding affinity | nih.gov |
| 3-Methoxybenzamide | FtsZ Protein | Substituents larger than a single atom at most positions | Elimination of activity | researchgate.net |
| 3-Methoxybenzamide | FtsZ Protein | Medium-sized hydrophobic group at R₃ position | Up to 8000-fold increase in potency | researchgate.net |
Identification of Critical Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of this compound, the key pharmacophoric elements vary depending on the target protein.
For antibacterial benzamides targeting the FtsZ protein, SAR studies have identified several crucial features. The amide group and the presence of two fluorine atoms at the 2- and 6-positions of the benzamide ring are considered important for activity. mdpi.com This 2,6-difluorobenzamide (B103285) is a key pharmacophore. mdpi.com Additionally, a thiazolopyridine moiety, as seen in the potent inhibitor PC190723, forms critical interactions within a hydrophobic cleft of the FtsZ protein, acting as a polymer stabilizer. mdpi.com
For 5-HT₄ receptor agonists, the pharmacophore generally consists of a basic nitrogen atom (often within a piperidine ring), a hydrogen bond acceptor (the carbonyl oxygen of the benzamide), and an aromatic ring system (the substituted benzamide). The specific substitution pattern on the benzamide ring, including the amino and methoxy (B1213986) groups, is critical for modulating affinity and intrinsic activity at the receptor.
Stereochemical Impact on Ligand-Target Binding and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. The differential interaction of enantiomers with chiral biological targets like receptors and enzymes is a well-established principle in pharmacology.
This principle is clearly demonstrated in the development of dual antagonists for dopamine D₂ and serotonin 5-HT₃ receptors based on a 4-amino-5-chloro-2-methoxybenzamide scaffold. nih.gov The optical resolution of the racemic compound 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (compound 82) resulted in a striking divergence in its pharmacological profile. nih.gov
The (R)-enantiomer was found to exhibit a strong binding affinity for both the dopamine D₂ and the 5-HT₃ receptors, retaining the dual antagonist profile of the parent racemate. In contrast, the (S)-enantiomer displayed a potent and highly selective binding affinity for the serotonin 5-HT₃ receptor, with significantly diminished activity at the D₂ receptor. nih.gov This dramatic separation of activities between the two enantiomers underscores the critical role of stereochemistry in the precise molecular interactions required for ligand binding and receptor selectivity. The specific spatial orientation of the substituents on the chiral center of the hexahydro-1,4-diazepine ring dictates how the molecule fits into the distinct binding pockets of the two different receptors.
| Enantiomer | Target Receptor | Binding Affinity Profile | Reference |
| (R)-enantiomer of compound 82 | Dopamine D₂ and 5-HT₃ | Strong affinity for both receptors | nih.gov |
| (S)-enantiomer of compound 82 | Dopamine D₂ and 5-HT₃ | Potent and selective affinity for the 5-HT₃ receptor | nih.gov |
Comparative SAR Analysis with Analogous Benzamide Scaffolds
The this compound core is part of a larger family of benzamide-based structures used in drug discovery. Comparing the SAR of its derivatives with those of analogous scaffolds provides a broader understanding of the structural requirements for activity at different targets.
Comparison with 3-Methoxybenzamide: The SAR for FtsZ inhibitors derived from 3-methoxybenzamide is highly restrictive. researchgate.net Potency is exquisitely sensitive to substitutions on the aromatic ring, with most positions intolerant of groups larger than a single atom. researchgate.net This contrasts sharply with the SAR of dopamine and serotonin receptor ligands, where more extensive and varied substitutions on the benzamide ring (such as amino, chloro, and larger side chains) are not only tolerated but are often necessary to achieve high affinity and selectivity. nih.gov
Comparison with 2,6-Difluorobenzamide: For antibacterial applications targeting FtsZ, the 2,6-difluorobenzamide scaffold is a highly effective pharmacophore. mdpi.com The electron-withdrawing fluorine atoms are thought to be important for activity. mdpi.com This highlights that for certain targets, specific halogenation patterns can be more advantageous than the methoxy and amino substitutions found in compounds like this compound. While both are benzamides, the optimal substitution pattern is entirely dependent on the topology and electronic environment of the target's binding site.
Comparison with 4-Amino-5-chloro-2-methoxybenzamide: This scaffold is the basis for prokinetic agents like cisapride (B12094) and other 5-HT₄ agonists and D₂ antagonists like metoclopramide. The SAR of this series shows that the 5-chloro substituent and the 2-methoxy group are important for high affinity at these receptors. nih.govnih.gov Comparing this to the parent this compound, the addition of the chloro group and the shift in the methoxy position from C3 to C2 significantly alters the electronic and steric properties of the ring, fine-tuning its interaction with specific receptor subtypes. For instance, the combination of these substituents is crucial for achieving the desired dual 5-HT₃/D₂ antagonist profile in certain series. nih.gov
This comparative analysis reveals that while the central benzamide moiety serves as a common anchor, the specific substitution pattern on the aromatic ring is a key determinant of the ultimate biological target and pharmacological action.
Pharmacological and Biological Activity Investigations
Mechanisms of Action at the Cellular and Molecular Levels
The benzamide (B126) scaffold is a key feature in a variety of biologically active molecules. The mechanisms of action for compounds in this class often involve direct interaction with enzymes and receptors, leading to the modulation of critical biological pathways.
Benzamide derivatives have been extensively studied as inhibitors of several key enzymes. The primary focus has been on their interaction with ADP-ribosyltransferases, including PARPs, and the bacterial cell division protein FtsZ.
ADP-Ribosyltransferases and PARP: The related compound, 3-methoxybenzamide (B147233) (3-MBA), is a well-known inhibitor of ADP-ribosyltransferases (ADPRTs). nih.gov These enzymes are crucial for processes like DNA repair and signaling. nih.govdiamond.ac.uk ADP-ribosylation is a post-translational modification where the ADP-ribose part of NAD+ is attached to target proteins by ADPRTs. nih.gov While extensive research has been conducted on various benzamides, specific inhibitory data for 4-Amino-3-methoxybenzamide against a broad panel of ADPRTs is not extensively detailed in the reviewed literature. However, the general structural feature of a carbamoyl (B1232498) group attached to an aromatic ring is common among potent inhibitors of poly(ADP-ribose) synthetase. researchgate.netnih.gov Certain phenoxybenzamides have been identified as selective inhibitors of the mono-ADP-ribosyltransferase PARP10, interfering with its function in signaling and DNA repair. nih.govdiamond.ac.uk
FtsZ: The bacterial cell division protein FtsZ is a primary target for benzamide-based compounds. polyu.edu.hknih.gov The foundational compound, 3-MBA, was shown to inhibit cell division in Bacillus subtilis, an effect that could be suppressed by mutations in the ftsZ gene. nih.govnih.gov This indicates that the cellular target of 3-MBA is the cell division system involving FtsZ. nih.gov More potent derivatives, such as the 2,6-difluoro-3-alkyloxybenzamides, have been developed from this initial finding. acs.org These compounds inhibit FtsZ by producing a dose-dependent increase in its GTPase rate, which enhances the rate of FtsZ polymerization and stabilizes the resulting polymers. nih.gov
Acetylcholinesterase and β-Secretase: There is no direct evidence from the reviewed scientific literature to suggest that this compound is an inhibitor of acetylcholinesterase or β-secretase. Research into inhibitors for these enzymes, which are targets for Alzheimer's disease, has focused on different chemical scaffolds. nih.govnih.govnih.govnih.gov
| Enzyme Target | Inhibitory Activity of Benzamide Class | Specific Finding for this compound |
|---|---|---|
| ADP-Ribosyltransferases (ADPRTs) / PARP | Yes (demonstrated by analogs like 3-methoxybenzamide and phenoxybenzamides). nih.govnih.govdiamond.ac.uk | Not specifically detailed in reviewed literature. |
| FtsZ | Yes (demonstrated by 3-methoxybenzamide and its derivatives). nih.govnih.govnih.gov | Considered a potential target based on analog activity. |
| Acetylcholinesterase | No evidence found. | No evidence found. |
| β-Secretase (BACE1) | No evidence found. | No evidence found. |
While complex benzamide derivatives have been synthesized and evaluated as antagonists for dopamine (B1211576) D2 and D3 receptors, there is a lack of specific data on the receptor binding profile of the simpler molecule, this compound. researchgate.net The existing research focuses on more structurally complex molecules that incorporate the benzamide moiety into a larger pharmacophore designed for high-affinity receptor interaction.
The most clearly defined effect of this class of compounds is on the bacterial cell division pathway. nih.gov By targeting FtsZ, 3-MBA and its derivatives disrupt the formation of the Z-ring at the bacterial division site. nih.govepa.gov The FtsZ protein is essential for cytokinesis in most bacteria, where it polymerizes to form a ring that acts as a scaffold for other cell division proteins. polyu.edu.hktandfonline.com Inhibition of FtsZ function prevents proper cell septation, leading to the formation of long, filamentous cells and eventual cell lysis. nih.gov This disruption of a fundamental bacterial process underscores the therapeutic potential of FtsZ inhibitors.
Antimicrobial Research and Antibacterial Applications
The investigation of benzamides as antimicrobial agents has been largely driven by their ability to inhibit the essential bacterial protein FtsZ. nih.gov
Derivatives of 3-methoxybenzamide have demonstrated promising activity against multi-drug resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
MRSA: Five difluorobenzamide derivatives showed excellent antimicrobial activity against MRSA strain ATCC 43300, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 4 µg/mL. nih.gov
VRE: One of the tested difluorobenzamide derivatives with an isopentyloxy-substituent also showed modest activity against vancomycin-resistant Enterococcus faecium (VRE). nih.gov
Furthermore, these compounds demonstrated the ability to reverse oxacillin (B1211168) resistance in highly resistant clinical MRSA strains at concentrations well below their own MICs, suggesting they could be used as resistance breakers to re-sensitize MRSA to β-lactam antibiotics. nih.gov
| Bacterial Strain | Compound Class | Observed Activity | Reference |
|---|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Difluorobenzamide Derivatives | MIC values as low as 4 µg/mL. nih.gov Bactericidal activity observed. nih.gov | nih.gov |
| Vancomycin-Resistant Enterococcus faecium (VRE) | Isopentyloxy-substituted difluorobenzamide | Modest antimicrobial activity. nih.gov | nih.gov |
The antibacterial mechanism of this compound class is centered on the inhibition of FtsZ. polyu.edu.hknih.gov The parent compound, 3-methoxybenzamide, was first identified as an inhibitor of cell division in Bacillus subtilis. nih.govpolyu.edu.hk This activity leads to a characteristic filamentation of the bacterial cells as they are unable to divide properly. nih.gov
Subsequent research focused on creating more potent analogs. A medicinal chemistry program starting from 3-MBA led to the development of PC190723, a potent difluorobenzamide inhibitor of FtsZ with strong antistaphylococcal activity. nih.govmdpi.com Studies on similar difluorobenzamide derivatives confirmed that they target S. aureus FtsZ, leading to an increased rate of GTP hydrolysis, which in turn promotes the polymerization of FtsZ and stabilizes the resulting polymers. nih.gov This perturbation of the normal FtsZ assembly and disassembly dynamics effectively halts the cell division process, exerting a bactericidal effect. nih.gov
Anticancer and Antiproliferative Activity Research
Research into novel anticancer agents has explored a wide array of chemical structures, including derivatives of benzamide. These compounds are investigated for their ability to inhibit the growth of cancer cells and modulate biological pathways critical for tumor survival and proliferation.
The antiproliferative activity of benzamide derivatives has been demonstrated in various studies. For instance, a synthesized nimesulide (B1678887) derivative incorporating a 4-methoxybenzamide (B147235) moiety, referred to as agent L1, has shown potent cytotoxic activity against several human cancer cell lines. nih.gov The efficacy of this compound was evaluated using the MTT assay, which measures cell viability.
The research indicated that agent L1 exhibited significant anti-cancer activity at micromolar concentrations. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined for different cancer cell lines. The data revealed that the breast cancer cell line (SKBR3) was the most sensitive, followed by ovarian cancer (SKOV3) and then lung cancer (H292) cells. nih.gov
| Cell Line | Cancer Type | IC₅₀ Value of Agent L1 (µM) |
| SKBR3 | Breast Cancer | 1.57 |
| SKOV3 | Ovarian Cancer | 2.63 |
| H292 | Lung Cancer | 8.87 |
Other research has focused on 4-methylbenzamide (B193301) derivatives containing substituted purines as potential protein kinase inhibitors. nih.gov One such compound demonstrated high activity against the OKP-GS renal carcinoma cell line with an IC₅₀ value of 4.56 µM. nih.gov These studies highlight the potential of the benzamide scaffold in the development of new agents that can inhibit the proliferation of human cancer cells.
The mechanism of action for some potential anticancer compounds involves the modulation of gene expression. While direct studies on this compound are not specified in the provided context, related compounds have been shown to influence oncological pathways. For example, the nimesulide derivative agent L1, which contains a methoxybenzamide structure, is suggested to exert its anti-cancer effects by targeting the heat shock protein 27 (HSP27). nih.gov HSP27 is a molecular chaperone that is often overexpressed in cancer cells and is involved in cell survival, proliferation, and resistance to therapy. By targeting this protein, agent L1 can induce cancer cell death. nih.gov
Exploration of Other Therapeutic Potentials
Beyond antimicrobial and anticancer applications, the broader chemical space around aminobenzamides and their derivatives is being explored for other therapeutic benefits, including anti-inflammatory and antioxidant effects.
The anti-inflammatory potential of various amino compounds has been a subject of investigation. While specific studies on this compound were not detailed in the provided search results, research on structurally related molecules provides some insights. For example, studies on certain amino acids have demonstrated anti-inflammatory activity in various experimental models. nih.gov This activity is thought to be related to the interference with the synthesis or action of prostaglandins, which are key mediators of inflammation. nih.gov
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. mdpi.com Antioxidants can mitigate this damage by neutralizing free radicals. mdpi.com
Research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has identified compounds with significant antioxidant activity. mdpi.com The antioxidant potential of these synthesized compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. mdpi.com Notably, two compounds, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, exhibited antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. mdpi.com
| Compound | Antioxidant Activity Comparison |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher than ascorbic acid |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 times higher than ascorbic acid |
| Ascorbic Acid | Reference antioxidant |
These findings suggest that molecules with structural similarities to this compound, such as those containing a methoxyphenylamino group, can serve as a basis for developing new antioxidant agents. mdpi.com
Central Nervous System (CNS) Activity and Receptor Selectivity
While direct investigations into the central nervous system (CNS) activity and receptor selectivity of this compound are not extensively documented in publicly available research, the broader class of substituted benzamides has been the subject of significant study, revealing a range of interactions with various CNS receptors. The specific arrangement of substituents on the benzamide ring is a critical determinant of both binding affinity and selectivity.
Research into analogues has highlighted the importance of the methoxy (B1213986) substituent, particularly at the 3-position, in guiding receptor interactions. A notable series of compounds, N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, has been identified as potent ligands for the dopamine D3 receptor. nih.gov To enhance the affinity and selectivity for the D3 receptor, modifications to this basic structure were explored, including the replacement of the flexible butyl linker with a more rigid cyclohexyl linker. nih.gov
This led to the synthesis of cis- and trans-N-[4-(4-aryl-1-piperazinyl)cyclohexyl]-3-methoxybenzamides. nih.gov In vitro binding assays revealed that the trans-isomers were more potent at the D3 receptor than their corresponding cis-isomers. nih.gov One particular derivative, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide , demonstrated a very high affinity for the D3 receptor with a Ki value of 0.18 nM. nih.gov Furthermore, this compound exhibited significant selectivity (over 200-fold) against other receptors, including the dopamine D4 and D2, serotonin (B10506) 5-HT1A, and α1-adrenergic receptors. nih.gov Functional assays characterized this selective compound as a full agonist at the D3 receptor. nih.gov
These findings underscore that the 3-methoxybenzamide moiety, as present in this compound, is a key structural feature in a class of potent and selective dopamine D3 receptor ligands. The nature of the substituent at the amide nitrogen is crucial for modulating this activity and achieving high selectivity.
Intellectual Property and Patent Landscape in 4 Amino 3 Methoxybenzamide Research
Analysis of Patent Applications and Granted Patents Involving 4-Amino-3-methoxybenzamide and its Derivatives
An analysis of the patent landscape reveals that this compound is not frequently the central subject of granted patents or applications. Instead, its primary role in the context of intellectual property appears to be that of a chemical intermediate. The compound is widely identified by its CAS Number 17481-27-5 and is known in the dye industry as Fast Red KL Base marketpublishers.com.
In applications such as dye and pigment manufacturing, patents are typically focused on the final products that provide a specific function or on the novel processes to create them, rather than on the precursor chemicals, especially if those precursors are already known compounds. This compound is used for dyeing cotton and viscose fabrics, where it is coupled with other compounds to produce various shades of red and pink chemicalbook.com. The resulting pigments or dyes, which have unique properties like color brightness and fastness, are more likely to be the subject of patent claims.
While derivatives of this compound may be part of broader patent claims for new chemical entities in various fields, a review of public patent databases does not show significant patenting activity where this specific molecule is the core innovative component. For instance, a search for patents directly citing this compound or its CAS number does not yield prominent results where it is claimed as a new therapeutic agent or for a novel application outside of its established use. Research indicates it may act as a transcriptional regulator or an inhibitor of certain enzymes, but these findings have not translated into a significant volume of patents centered on the compound itself biosynth.com.
Table 1: Identifiers and Known Applications of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 17481-27-5 |
| Synonym | 3-Amino-p-anisamide |
| Common Name | Fast Red KL Base |
| Primary Application | Intermediate for dyes and pigments |
Innovations in Industrial Manufacturing Processes for Benzamide (B126) Derivatives
The patent landscape for benzamide derivatives as a class demonstrates significant innovation in industrial manufacturing processes. These advancements are broadly aimed at improving efficiency, reducing costs, enhancing safety, and minimizing environmental impact. The synthesis of complex benzamides often requires multi-step processes, making them a key target for process optimization patents.
Key areas of innovation include:
Improved Selectivity: A significant challenge in synthesizing benzamides with multiple functional groups (like an amino group) is achieving selective reaction at the desired site. Innovations include the use of specific activating agents and reaction conditions that avoid the need for cumbersome protection and deprotection steps. For example, converting a benzoic acid derivative into a benzoyl imidazole intermediate has been shown to improve the selectivity of monoacylation in phenylenediamine derivatives.
Enhanced Safety and Environmental Profile: There is a clear trend away from hazardous and corrosive reagents traditionally used in amide synthesis. For example, processes are being developed to replace chemicals like thionyl chloride and phosgene with safer alternatives. Furthermore, the use of coupling agents that produce carcinogenic byproducts like hexamethylphosphoramide (HMPA) is being discouraged in favor of greener alternatives.
Process Simplification: "One-pot" synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, represent a major innovation. These processes significantly reduce manufacturing time, solvent usage, and the generation of chemical waste, making them both economically and environmentally attractive.
Table 2: Comparison of Patented Innovations in Benzamide Derivative Synthesis
| Innovation Focus | Traditional Method Example | Patented Innovation Example | Key Advantage |
| Reagent Safety | Use of highly reactive thionyl chloride or oxalyl chloride for acid activation. | Use of peptide coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), though some have their own safety concerns. | Avoids handling of highly corrosive and reactive chemicals. |
| Selectivity | Requires protection of amine groups to prevent side reactions (e.g., diacylation). | Conversion of benzoic acid to a benzoyl imidazole derivative before reaction with an amine. | Achieves high selectivity for monoacylation, eliminating protection/deprotection steps. |
| Process Efficiency | Multi-step synthesis with isolation and purification of intermediates. | One-pot processes combining condensation and hydrolysis steps. | Reduces manufacturing cycle time, solvent consumption, and waste. |
| Environmental Impact | Use of stoichiometric amounts of coupling reagents that generate significant waste. | Development of catalytic methods for oxidative amidation. | Reduces chemical waste and improves atom economy. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Amino-3-methoxybenzamide with high purity?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted anilines and benzoyl chlorides. For example, reacting 3-amino-4-methoxyaniline with a suitable acyl chloride under basic conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile. Purification via recrystallization or column chromatography is critical to remove unreacted starting materials and by-products. Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems can monitor reaction progress . Hazard analysis (e.g., handling mutagenic intermediates) and risk assessments should precede synthesis .
Q. How should researchers monitor reaction progress during the synthesis of this compound?
- Methodological Answer : Use TLC with UV visualization or HPLC for real-time monitoring. For TLC, a 1:1 hexane/ethyl acetate system is effective. Sampling at 30-minute intervals ensures timely termination of reactions at optimal yields. NMR spectroscopy (e.g., tracking amide proton signals at δ 7.5–8.5 ppm) and mass spectrometry (molecular ion peak matching the molecular weight of 180.20 g/mol) confirm product identity .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹). NIST data for related compounds (e.g., 3-Amino-4-methoxybenzamide) provide reference spectra .
- NMR : ¹H NMR reveals methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~δ 167–170 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (m/z 180.20) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data on the mutagenicity of this compound derivatives be resolved?
- Methodological Answer : Conduct Ames II mutagenicity assays under standardized conditions (e.g., using Salmonella typhimurium strains TA98 and TA100 with metabolic activation). Compare results with structurally similar compounds (e.g., 3-Amino-4-chlorobenzamide) to assess substituent effects. Replicate studies in independent labs and meta-analyses of existing data (e.g., Combi-Blocks SDS) mitigate variability .
Q. What strategies improve the aqueous solubility of this compound for in vitro studies?
- Methodological Answer :
Q. How do researchers address thermal instability during storage of this compound?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Differential scanning calorimetry (DSC) can identify decomposition temperatures (~150–200°C for similar amides). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
Q. What experimental approaches validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Enzyme Kinetics : Measure IC₅₀ values using dose-response curves (e.g., 0.1–100 µM concentrations).
- Controls : Include positive controls (e.g., known PARP inhibitors) and negative controls (DMSO vehicle).
- Structural Analysis : Molecular docking studies (e.g., AutoDock Vina) predict binding interactions with target enzymes like poly(ADP-ribose) polymerase (PARP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
